molecular formula C10H9BrO B1270756 6-Bromo-2-tetralone CAS No. 4133-35-1

6-Bromo-2-tetralone

Cat. No. B1270756
CAS RN: 4133-35-1
M. Wt: 225.08 g/mol
InChI Key: BYHKDUFPSJWJDI-UHFFFAOYSA-N
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Description

6-Bromo-2-tetralone (6-Br-2-T) is a synthetic compound used in research laboratories for a variety of purposes. It is a white crystalline solid that has a melting point of 98-99°C and is soluble in organic solvents. 6-Br-2-T has a variety of applications in the field of chemistry, biochemistry, and medicine. It is used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. It is also used in the study of biochemical mechanisms and physiological effects.

Scientific Research Applications

Electrochemical Biotransformation

Shin, Jain, Chartrain, and Zeikus (2001) evaluated the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol in an electrochemical bioreactor. They discovered that the biotransformation rates and final product formation were significantly influenced by substrate concentration, biomass, and electric potential, thus indicating the potential of 6-bromo-2-tetralone in bioelectrochemical applications (Shin, H., Jain, M., Chartrain, M., & Zeikus, J. G., 2001).

Synthesis of Hydantoin Compounds

Zhang, Song, and Wang (2013) synthesized a series of hydantoin compounds using 6-bromo-2-tetralone as an intermediate. This research highlights the role of 6-bromo-2-tetralone in synthesizing compounds with potential antitussive effects (Zhang, Q., Song, L., & Wang, E., 2013).

Methodology for Bis-Spirocycles and Spiroindole Derivatives

Kotha and Ali (2015) developed a synthetic methodology for bis-spirocycles and spiroindole derivatives, starting with commercially available 6-bromo-2-tetralone. This research demonstrates the versatility of 6-bromo-2-tetralone in creating complex molecular frameworks, which can be useful in various chemical syntheses (Kotha, S., & Ali, R., 2015).

Alternative Bioreactor Concept for Oxidoreductase Application

Shorrock, Chartrain, and Woodley (2004) investigated the use of an isolated NADH-dependent ketone reductase for synthesizing (S)-6-bromo-β-tetralol from 6-bromo-β-tetralone. Their research contributes to the understanding of using 6-bromo-2-tetralone in bioreactor-based applications for asymmetric ketone reduction (Shorrock, V. J., Chartrain, M., & Woodley, J., 2004).

Unraveling Mechanistic Details in Drug Synthesis

Schuisky, Federsel, and Tian (2012) provided insights into the regioisomerism observed during the synthesis of a chiral aminotetralin drug compound, using a brominated tetralone motif, which likely involves 6-bromo-2-tetralone. Their research helps in understanding the complexities involved in drug synthesis where 6-bromo-2-tetralone plays a role (Schuisky, P., Federsel, H., & Tian, W., 2012).

properties

IUPAC Name

6-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHKDUFPSJWJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369939
Record name 6-Bromo-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-tetralone

CAS RN

4133-35-1
Record name 6-Bromo-2-tetralone
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URL https://commonchemistry.cas.org/detail?cas_rn=4133-35-1
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Record name 6-Bromo-2-tetralone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-tetralone
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Synthesis routes and methods I

Procedure details

To a two-liter round bottom flask equipped with a gas inlet tube connected to an external tank of ethylene, an addition funnel containing a solution of the crude 4-bromophenylacetyl chloride described above in methylene chloride (75 ml), a thermometer, a gas inlet adapter connected to a bubbler and a positive nitrogen flow, and a heavy-duty magnetic stirrer was added dry methylene chloride (1000 ml) and aluminium chloride (55 g, 0.42 mole). The stirred suspension was cooled to −10° C. using an ice/salt bath, and ethylene was introduced through the gas inlet tube, which was positioned just above the vortex. Dropwise addition of the phenylacetyl chloride solution was started at a moderate rate, and adjusted periodically so that the reaction temperature stayed below 0° C. Ethylene flow was continued for 30 minutes after addition of the acid chloride solution was complete, and then reaction mixture was poured over 2000 ml of ice, stirred vigorously for a few minutes, and left to sit until the ice melted. The methylene chloride layer was separated and the aqueous layer was extracted three times with methylene chloride (100 ml each). Combined methylene chloride layers were filtered through a short silica gel plug and then evaporated under reduced pressure to leave an amber-colored oil, which was purified using silica gel column chromatrography, eluting with ethyl acetate:hexane (35:65) to give 6-bromo-2-tetralone as an amber crystalline solid. (25 g, 95%).
Quantity
0 (± 1) mol
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75 mL
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55 g
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1000 mL
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[Compound]
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acid chloride
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ice
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2000 mL
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ice
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A single neck 3 liter round bottom flask under an Ar atmosphere was charged with 4-bromo-phenyl acetic acid (250.0 g, 1.15 m), methylene chloride (1.5 L), and dimethylformamide (0.5 mL). This magnetically stirred solution was cooled to 0° C. and treated dropwise with oxalyl chloride (156 mL, 1.74 m). The reaction was allowed to reach room temperature and stirred 16 hrs. The reaction was concentrated on a rotary evaporator to approximately 1 L of volume. A separate dry 5 liter 3 neck round bottom flask under Ar, fitted with gas inlet tube, overhead stirrer, and digital thermometer was charged with methylene chloride (1.5 L) and AlCl3 (312.0 g, 2.34 m). This suspension was cooled to 0° C. and stirred while the above solution of acid chloride was added to it slowly via cannula. When the addition was complete, ethylene gas was introduced for 1-2 hrs to the vigorously stirred suspension while maintaining the internal temperature at 15° C. Upon completion by HPLC, the reaction was warmed to room temperature and stirred for 0.5 hrs. The mixture was recooled to 0° C. and cautiously quenched slowly with water (1.5L). The layers were separated, and the aqueous one washed with 500 mL of methylene chloride. The organic portion was washed with 2N aqueous HCl (2×800 mL), brine (400 mL), and saturated aqueous NaHCO3 (2×800 mL). Each aqueous extract was washed with the same 500 mL methylene chloride extract from above. The methylene chloride extracts were combined, dried (Na2SO4), filtered, and concentrated to approximately 500 mL of volume. This was then added to 5.0L of hexane warmed to 50° C. The methylene chloride was distilled off and the hot solution decanted from an insoluble brown tar. The solution was allowed to cool to 25° C. and placed in the freezer overnight. The precipitate was collected and washed with hexane (200 mL), and dried in vacuo to give 229.0 g of the compound as a pale yellow solid (88%).
Quantity
250 g
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reactant
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1.5 L
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reactant
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0.5 mL
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156 mL
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reactant
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Yield
88%

Synthesis routes and methods III

Procedure details

A single neck 3 liter round bottom flask under an Ar atmosphere was charged with 4-bromobenzeneacetic acid (250.0 g, 1.15 mol), methylene chloride (1.5 L) and dimethylformamide (0.5 mL). This magnetically stirred solution was cooled to 0° C. and treated dropwise with oxalyl chloride (156 mL, 1.74 mol). The reaction was allowed to reach room temperature and stirred 16 h. The reaction was concentrated on a rotary evaporator to approximately 1 L of volume. A separate dry 5 liter 3 neck round bottom flask under Ar, fitted with gas inlet tube, overhead stirrer, and digital thermometer was charged with methylene chloride (1.5 L) and AlCl3 (312.0 g, 2.34 mol). This suspension was cooled to 0° C. and stirred while the above solution of acid chloride was added to it slowly via cannula. When the addition was complete, ethylene gas was introduced for 1-2 h. to the vigorously stirred suspension while maintaining the internal temperature at 15° C. Upon completion by HPLC, the reaction was warmed to room temperature and stirred for 0.5 h. The mixture was recooled to 0° C. and cautiously quenched slowly with water (1.5 L). The layers were separated, and the aqueous one washed with methylene chloride (500 mL). The organic portion was washed with 2N aqueous HCl (2×800 mL), brine (400 mL), and saturated aqueous NaHCO3 (2×800 mL). Each aqueous extract was washed with the same 500 mL methylene chloride extract from above. The methylene chloride extracts were combined, dried (Na2SO4), filtered, and concentrated to approximately 500 mL of volume. This was then added to 5.0 L of hexane warmed to 50° C. The methylene chloride was distilled off and the hot solution decanted from an insoluble brown tar. The solution was allowed to cool to 25° C. and placed in the freezer overnight. The precipitate was collected and washed with hexane (200 mL), and dried in vacuo to give 229.0 g of 6-bromo-3,4-dihydro-2(1H)-napthalenone as a pale yellow solid (88%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
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solvent
Reaction Step One
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1.5 L
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solvent
Reaction Step One
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156 mL
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reactant
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[Compound]
Name
acid chloride
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0 (± 1) mol
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312 g
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1.5 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-tetralone
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-tetralone
Reactant of Route 3
6-Bromo-2-tetralone
Reactant of Route 4
6-Bromo-2-tetralone
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-tetralone
Reactant of Route 6
6-Bromo-2-tetralone

Citations

For This Compound
54
Citations
H Shin, M Jain, M Chartrain, J Zeikus - Applied microbiology and …, 2001 - Springer
… of reducing equivalent(s) such as NADH mediated through neutral red in an electrochemical bioreactor system, resulting in the reductive biotransformation of 6-bromo2-tetralone (Br-β-…
Number of citations: 24 link.springer.com
W Li, TB Towne, G Liang, AR Haight… - … Process Research & …, 2014 - ACS Publications
… To set the stage for the key Semmler–Wolff aromatization, 6-bromo-2-tetralone 4 was converted to oxime 5 using hydroxylamine. The typical method of using hydroxylamine …
Number of citations: 4 pubs.acs.org
S Kotha, R Ali - Turkish Journal of Chemistry, 2015 - journals.tubitak.gov.tr
… Abstract: We have developed a simple synthetic methodology for bis-spirocycles and spiroindole derivatives starting with a commercially available 6-bromo-2-tetralone. Here, we have …
Number of citations: 24 journals.tubitak.gov.tr
O Bsharat, MM Musa, C Vieille, SA Oladepo… - …, 2017 - Wiley Online Library
… On the other hand, reduction of 6-bromo-2-tetralone (1 g) with all mutants quantitatively produced (S)-6-bromo-2-tetralol [(S)-2 g] with moderate enantioselectivity. Reduction of 6-…
S Wang, R Li, H Huang, G Mao… - … Synthesis & Catalysis, 2023 - Wiley Online Library
… Furthermore, 2-naphthylamine and 6-bromo-2tetralone are suitable candidates for the coupling reaction leading to excellent yields (3z & 3aa). Remarkably, not only aryl but also …
Number of citations: 2 onlinelibrary.wiley.com
DM Tschaen, L Abramson, D Cai… - The Journal of …, 1995 - ACS Publications
… 6-Bromo-2-tetralone (10). To a solution of 4-bromophenylacetic acid (48.0 g, 0.223 mol) in … The layers were cut and the methylene chloride solution of 6-bromo-2-tetralone was taken …
Number of citations: 184 pubs.acs.org
R Patil, L Banoth, A Singh, Y Chisti… - Biocatalysis and …, 2013 - Taylor & Francis
… α-Tetralone, β-tetralone, 6-bromo-2-tetralone and 1-benzosuberone, (RS)-1-indanol, and (RS)-α- tetralol were purchased from Sigma-Aldrich (Steinheim, Germany). The other standard …
Number of citations: 12 www.tandfonline.com
W Pendergast, JV Johnson, SH Dickerson… - Journal of medicinal …, 1993 - ACS Publications
The synthesis and thymidylate synthase (TS) inhibitory activity of a series of simple benzo [/]-quinazolin-1 (2H)-ones are described. Fully aromatic 3-amino compounds with compact …
Number of citations: 75 pubs.acs.org
OM Ghoneim, JA Legere, A Golbraikh… - Bioorganic & medicinal …, 2006 - Elsevier
… Thus, 6-bromo-2-tetralone (24) was obtained from 4-bromophenylacetic acid (17) as in Scheme 2. The Suzuki–Miyaura reaction directly coupled 24 to the appropriate PBA to produce …
Number of citations: 54 www.sciencedirect.com
S Möhle, M Zirbes, E Rodrigo, T Gieshoff… - Angewandte Chemie …, 2018 - Wiley Online Library
… 6-Bromo-2-tetralol, an intermediate in the synthesis of a potassium channel blocker, was obtained from 6-bromo-2-tetralone in a biotransformation process by yeast cells of …
Number of citations: 793 onlinelibrary.wiley.com

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